Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Pharmacological Profile and Receptor Binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

4-AcO-EPT (4-Acetoxy-N-ethyl-N-propyltryptamine) is a synthetic tryptamine. Its proposed mechanism of
action is as a prodrug for 4-HO-EPT (4-Hydroxy-N-ethyl-N-propyltryptamine), which is the active

metabolite that acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor [1] [2].

The table below summarizes the receptor binding affinity (Ki in nM) and functional activity data for 4-AcO-
EPT and key comparators from competitive binding and calcium mobilization assays. A lower Ki value

indicates higher binding affinity [1] [2].

Table 1: Receptor Binding and Functional Profile

Psilocin (4-HO-DMT)

Target 4-AcO-EPT (Ki, nM) . 4-AcO-DMT (Ki, nM)
(Ki, nM)

5-HT1A Not specified 49-567 >50% inhibition at
10uM [1]

5-HT2A Not specified 6.0-340 >50% inhibition at
10uM [1]

5-HT2B Not specified 4.6-410 >50% inhibition at
10uM [1]

5-HT2C Not specified 10-141 >50% inhibition at
10uM [1]
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Target 4-AcO-EPT (Ki, nM)
5-HT2A (EC50, 891 (Human) [2]
Ca2+)

5-HT2A (Emax, % 93 (Human) [2]

of 5-HT)
Key Non-5-HT H1, D3, Alpha2A,B,C, NR2B,
Targets Sigma 2 [1]

Key Insights:

Psilocin (4-HO-DMT)

4-AcO-DMT (Ki, nM)

(Ki, nM)
49 (Human) [2] 483 (Human) [2]
89 (Human) [2] 91 (Human) [2]

H1, Alpha2, others [3] H1, KOR, NR2B,

Sigma 2 [1]

¢ Prodrug Characteristics: 4-AcO-EPT shows about an 18-fold lower in vitro potency (higher EC50) at
the human 5-HT2A receptor than its deacetylated analog, 4-HO-EPT, supporting its role as a prodrug

2].

e Broad Serotonergic Activity: Like classic psychedelics, 4-AcO-EPT and its analogs interact with

multiple serotonin receptors, which may contribute to their overall effects [1].
¢ Unique Off-Target Profile: The binding profile suggests potential interactions with histamine (H1),
dopamine (D3), and adrenergic (Alpha2) receptors, which could influence its side effect pattern

compared to other tryptamines [1].

Comparison with Related Tryptamines

Table 2: Structural and Functional Comparison of Select 4-Substituted Tryptamines

N-Alkyl
Compound 4-Position y Pros/Research Considerations
Substituents
Psilocybin Phosphoryloxy Dimethyl (DMT) Gold standard for clinical research;
(PO) controlled substance [4].
4-AcO-DMT Acetoxy (AcO) Dimethyl (DMT) Well-known research prodrug to psilocin;
(Psilacetin) more economical synthesis [5] [3].
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N-Alkyl
Compound 4-Position y Pros/Research Considerations
Substituents

4-HO-EPT Hydroxy (HO) Ethyl, Propyl Active metabolite of 4-AcO-EPT [2].
(EPT)
4-AcO-EPT Acetoxy (AcO) Ethyl, Propyl Asymmetrical alkyl groups may alter
(EPT) properties; a focus of recent SAR studies
[4].
Key Insights:

o Tailored Properties: Research indicates that modifying both the 4-position ester (e.g., Acetoxy vs.
Phosphoryloxy) and the N,N-dialkyl groups can fine-tune a compound's hydrolysis rate and receptor
binding profile, allowing for the engineering of next-generation therapeutic candidates [4] [1].

e Faster Conversion: Replacing the 4-phosphoryloxy group (as in psilocybin) with a 4-acetoxy group
(as in 4-AcO-EPT) markedly increases the in vivo rate of conversion to the active 4-hydroxy
compound (e.g., psilocin or 4-HO-EPT) [4].

In Vivo Behavioral Data

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and the

psychedelic-like effects of a compound in humans [2].

Table 3: Head-Twitch Response (HTR) Data in C57BL/6J Mice

Compound ED50 for HTR (mg/kg, subcutaneous) Relative Potency (vs. Psilocin)
Psilocin 0.65 [2] 1.0 (Reference)

4-AcO-DMT 1.32[2] ~0.5

4-HO-EPT 0.72 2] ~0.9

4-AcO-EPT 1.21[2] ~0.5
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Key Insights:

e Psychedelic-like Activity: 4-AcO-EPT induces a dose-dependent HTR, confirming its psilocybin-like,
psychedelic properties in vivo [2].

e Prodrug Confirmation: The similar in vivo potency of 4-AcO-EPT and 4-HO-EPT (despite their large
difference in in vitro potency) strongly supports that 4-AcO-EPT acts as a prodrug that is rapidly
deacetylated to 4-HO-EPT in the body [2].

Experimental Protocols for Key Assays

For researchers seeking to replicate or extend these findings, here are summaries of the key methodologies

from the literature.

1. Calcium Mobilization Assay (for In Vitro 5-HT?2 Receptor Activity)

¢ Objective: To measure the functional efficacy and potency of compounds at activating human 5-
HT2A, 5-HT2B, and 5-HT2C receptors [2].
e Cell Line: HEK293 cells stably expressing the respective human 5-HT2 receptor [2].
e Protocol:
o Cells are loaded with a calcium-sensitive fluorescent dye.

o A concentration-response curve of the test compound is applied.
o The fluorescence signal is measured using a FlexStation plate reader. The peak fluorescence

response is recorded.

o Data Analysis: The half-maximal effective concentration (EC50) and maximal effect (Emax,
expressed as a percentage of the maximal response induced by serotonin) are calculated [2].

2. Head-Twitch Response (HTR) in Mice (for In Vivo 5-HT2A Activation)

[e]

o

Objective: To quantify the psychedelic-like behavioral effects of the compound in rodents [2].
Subjects: Male C57BL/6J mice (6-8 weeks old), housed on a reverse light-cycle [2].
Protocol:

Mice are administered the test compound or vehicle via intraperitoneal (IP) injection.
Immediately after injection, mice are placed in a clean, empty cage for a 30-minute habituation
period.

Following habituation, a 20-minute test session is recorded by a mounted camera.

Head twitches are counted by a trained observer who is blind to the treatment groups,
reviewing the video recordings.

Data Analysis: HTR counts are compared across doses to determine the median effective dose

(ED50) [2].
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Research and Development Considerations

¢ Chemical Characterization: Accurate chemical characterization is critical. Recent research has
clarified that compounds like 4-AcO-EPT fumarate can form specific salt adducts (e.g., a fumarate
salt that is also a fumaric acid adduct), which were previously mischaracterized. This has implications
for the accuracy of all downstream pharmacological data [4].

¢ Legal Status: In the United States, 4-AcO-EPT is not explicitly scheduled but is likely subject to the
Federal Analogue Act, which controls substances substantially similar to Schedule | or Il drugs.
Researchers must ensure proper licensing and compliance [5] [3]. International laws vary.

Key Pathways and Experimental Workflow

The following diagram illustrates the established prodrug mechanism of action and the primary experimental

workflow used for its validation.

In Vitro Assay

(4-ACO-EPT (Prodrug))
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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